N'-[1-(2-hydroxyphenyl)ethylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
Overview
Description
N'-[1-(2-hydroxyphenyl)ethylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.12665706 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
N'-[1-(2-hydroxyphenyl)ethylidene]-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide derivatives demonstrate significant effectiveness as corrosion inhibitors. A study highlighted their synthesis and evaluated their potential in protecting mild steel against corrosion in acidic environments. The compounds were analyzed using various electrochemical and microscopic techniques, revealing their corrosion resistive behavior. This application is particularly valuable in industries where metal corrosion is a significant issue (Singh et al., 2021).
Antimicrobial and Antifungal Activities
Research has shown that derivatives of this compound possess antimicrobial and antifungal properties. For instance, compounds synthesized from reactions with 1,4-naphthoquinone derivatives exhibited significant activity against microbial strains, including Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Cytotoxicity and Anticancer Properties
Studies have investigated the cytotoxicity of derivatives of this compound, particularly their effectiveness against various cancer cell lines. One study synthesized 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system and found that certain derivatives showed high efficacy against resistant cancer cell lines, highlighting their potential as anticancer agents (Gomez-Monterrey et al., 2011).
Complex Formation and Luminescence Studies
The compound's ability to form complexes with various metals, such as lanthanides, has been explored. This includes studies on potentiometric and spectral characteristics of the complexes formed. These studies are significant for understanding the chemical behavior of these compounds and their potential applications in materials science (Varam & Rajkumari, 2016).
Synthesis and Structural Analysis
Research has also focused on the synthesis of these compounds and their structural analysis. Such studies provide insights into the molecular architecture and the potential for further modifications to enhance their properties for various applications (Peng et al., 2011).
Properties
IUPAC Name |
N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-13(16-8-4-5-9-17(16)24)22-23-21(25)20-12-26-18-10-14-6-2-3-7-15(14)11-19(18)27-20/h2-11,20,24H,12H2,1H3,(H,23,25)/b22-13- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUFZTDZVUVXJO-XKZIYDEJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)C4=CC=CC=C4O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1COC2=CC3=CC=CC=C3C=C2O1)/C4=CC=CC=C4O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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